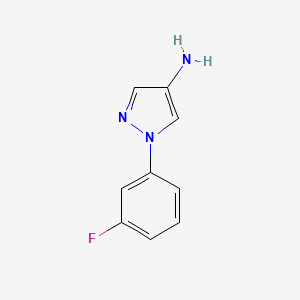

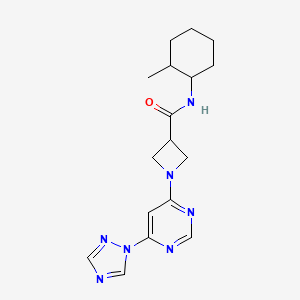

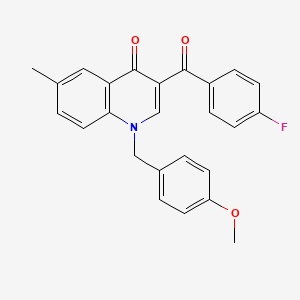

![molecular formula C17H17ClN2O2 B2356833 2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide CAS No. 117507-50-3](/img/structure/B2356833.png)

2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide” is a chemical compound with the molecular formula C17H17ClN2O2 and a molecular weight of 316.79 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available resources. The compound has a molecular weight of 316.79 , but further properties such as melting point, boiling point, solubility, and others are not provided.科学的研究の応用

Synthesis and Anticonvulsant Activity

The synthesis of analogues of 4-amino-N-(1-phenylethyl)benzamide, a compound related to 2-[(chloroacetyl)amino]-N-(2-phenylethyl)benzamide, revealed that acylation and alkylation of the amino group resulted in a significant loss of anticonvulsant activity. However, modifications like the insertion of a methylene group between the amino group and the aromatic ring led to increased anticonvulsant potency, albeit with increased toxicity (Clark & Davenport, 1987).

Potential as a GPR139 Receptor Agonist

A study identified (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide as a potent and selective agonist of the hGPR139 receptor, a derivative of this compound. This compound showed promise for crossing the blood-brain barrier and possessing good drug-like properties suitable for oral dosing in rats (Dvorak et al., 2015).

Insecticidal Properties

Compounds like SIR-8514 and SIR-6874, which are related to this compound, have shown effectiveness in controlling mosquito development. These compounds offer potential in managing larval populations of certain mosquito species at low application rates (Schaefer et al., 1978).

As a Histone Deacetylase Inhibitor

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound similar to this compound, has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound has shown significant antitumor activity in vivo and is undergoing clinical trials as a potential anticancer drug (Zhou et al., 2008).

Antimicrobial and Antioxidant Activities

A study focusing on endophytic Streptomyces YIM67086 isolated a new benzamide, structurally related to this compound, which exhibited antimicrobial and antioxidant activities. This highlights the potential of such compounds in addressing microbial infections and oxidative stress (Yang et al., 2015).

特性

IUPAC Name |

2-[(2-chloroacetyl)amino]-N-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c18-12-16(21)20-15-9-5-4-8-14(15)17(22)19-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKJPIXZRXUXMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

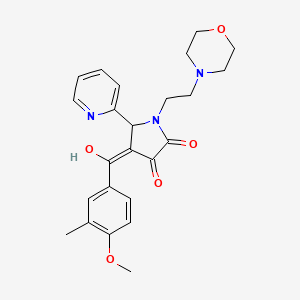

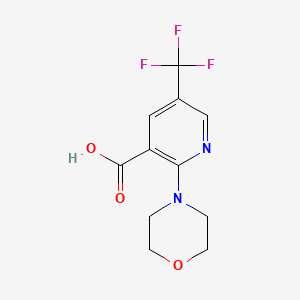

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)

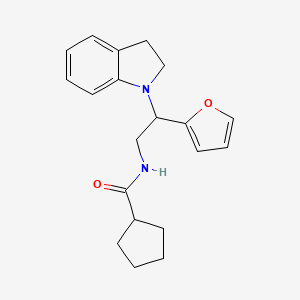

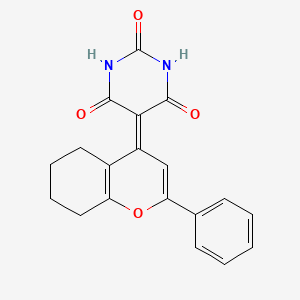

![(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B2356755.png)

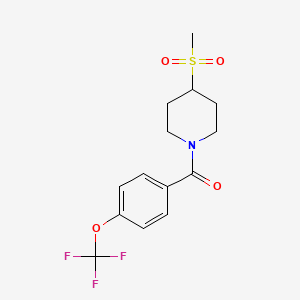

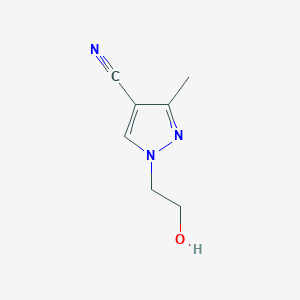

![N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2356756.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)